molecular formula C12H14O3 B3166912 4-(2-Cyclopropylethoxy)benzoic acid CAS No. 915016-54-5

4-(2-Cyclopropylethoxy)benzoic acid

Cat. No.: B3166912
CAS No.: 915016-54-5
M. Wt: 206.24 g/mol
InChI Key: VDLMLPJGVAENTJ-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethoxy)benzoic acid is a benzoic acid derivative featuring a cyclopropylethoxy substituent at the para position of the aromatic ring. The cyclopropane moiety introduces steric and electronic effects, while the ethoxy linker enhances lipophilicity compared to shorter alkoxy chains.

Properties

IUPAC Name

4-(2-cyclopropylethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-3-5-11(6-4-10)15-8-7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLMLPJGVAENTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728825
Record name 4-(2-Cyclopropylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915016-54-5
Record name 4-(2-Cyclopropylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915016-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Cyclopropylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-cyclopropylethanol under acidic or basic conditions to form the desired ester, followed by hydrolysis to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or sodium hydroxide, and the reaction is carried out under reflux to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

4-(2-Cyclopropylethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2-Cyclopropylethoxy)benzoic acid with structurally related benzoic acid derivatives:

Compound Name CAS Number Molecular Formula Substituent Key Features
This compound Not available C₁₂H₁₄O₃ -OCH₂CH₂C₃H₅ (cyclopropylethoxy) Enhanced lipophilicity, steric bulk
4-(Cyclopropylmethoxy)benzoic acid 355391-05-8 C₁₁H₁₂O₃ -OCH₂C₃H₅ (cyclopropylmethoxy) Shorter chain, moderate lipophilicity
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ -OH (hydroxyl) High acidity, limited steric effects
4-Isopropylbenzoic acid Not available C₁₀H₁₂O₂ -C₃H₇ (isopropyl) Hydrophobic, non-ether substituent
4-[(Cyclopropylcarbonyl)amino]benzoic acid 23745-26-8 C₁₁H₁₁NO₃ -NHCOC₃H₅ (cyclopropane amide) Amide group, hydrogen bonding potential

Physicochemical Properties

  • Acidity : The electron-withdrawing effect of the ethoxy group slightly decreases the acidity (pKa ~4.5–5.0) relative to 4-hydroxybenzoic acid (pKa ~4.5) .
  • Thermal Stability : Cyclopropane-containing compounds often exhibit lower thermal stability due to ring strain, a feature shared with 4-(cyclopropylmethoxy)benzoic acid .

Research Findings and Challenges

  • Synthesis Challenges : Cyclopropane rings require specialized reagents (e.g., cyclopropanation agents), increasing synthesis complexity compared to simpler derivatives like 4-isopropylbenzoic acid .
  • Biological Activity: Amide derivatives (e.g., 4-[(cyclopropylcarbonyl)amino]benzoic acid) show enhanced binding to biological targets via hydrogen bonding, a trait absent in ether-linked analogs .

Biological Activity

4-(2-Cyclopropylethoxy)benzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.241 g/mol
  • Structure : The compound features a benzoic acid moiety substituted with a cyclopropylethoxy group, which may influence its biological interactions.

This compound is believed to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on related benzoic acid derivatives:

  • Ion Channel Modulation : Similar compounds have been shown to modulate voltage-gated ion channels, affecting neuronal excitability and neurotransmission.
  • Neurotransmitter Interaction : The compound may enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission while attenuating glutamate-mediated excitatory neurotransmission, which could contribute to its potential neuroprotective effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory properties, which are common in benzoic acid derivatives. These effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Case Studies

  • Study on Plant Growth Regulation :
    • A study demonstrated that similar benzoic acid derivatives could inhibit seed germination and lateral branching in tomato plants. While specific data on this compound is limited, the structural similarities suggest it may exhibit comparable effects in agricultural applications .
  • Toxicity Analysis :
    • Acute toxicity studies using model organisms indicated that the compound poses low toxicity risks, making it a candidate for further exploration in both agricultural and medicinal contexts .

Research Findings

Study FocusFindings
Antimicrobial ActivityExhibits activity against various bacterial strains.
Anti-inflammatory EffectsPotential to inhibit pro-inflammatory cytokines.
Plant Growth RegulationSimilar derivatives inhibit seed germination and branching .
Toxicity ProfileLow toxicity observed in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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